3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Synthetic Chemistry Palladium Catalysis Process Development

For teams scaling p38α MAP kinase fragment elaboration, generic 2-aminopyridines lack the validated 1.3 mM affinity or the synthetic handle for direct C-5 diversification. This building block provides both, eliminating protection/deprotection steps and enabling parallel Suzuki coupling. Key procurement metrics: • 97% borylation yield ensures consistent lot-to-lot quality for library synthesis • Free 2-NH2 group and monomeric pinacol ester simplify molar accounting in batch records • Orthogonal benzyl ether enables hydrogenolysis without acid-sensitive group degradation

Molecular Formula C18H23BN2O3
Molecular Weight 326.2 g/mol
CAS No. 756520-57-7
Cat. No. B3153326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
CAS756520-57-7
Molecular FormulaC18H23BN2O3
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3
InChIInChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-15(16(20)21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H2,20,21)
InChIKeyRPQADWBEACHUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Dual-Function Building Block


3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine (CAS 756520-57-7), also known as 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester, is a polyfunctional pyridine derivative that contains an sp2-hybridized 2-aminopyridine core, a 3-benzyloxy substituent, and a pinacol boronate ester at the 5-position [1]. The 2-aminopyridine motif is a recognized hinge-binding scaffold in kinase inhibitor design, while the boronate ester enables Suzuki–Miyaura cross-coupling for rapid diversification of the C-5 position [2]. This combination allows the compound to serve simultaneously as a fragment-like pharmacophore and a synthetic linchpin for library synthesis, making it a strategic choice for medicinal chemistry programs that require both biological starting points and modular, late-stage functionalization.

Fragment-based kinase inhibitor design (reported p38α binding context)
C-5 Suzuki diversification without amine protection
Orthogonal deprotection via traceless benzyl cleavage

Why This Compound Cannot Be Replaced by Simpler Analogs


Replacing 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with a generic 2-aminopyridine or a simpler 5-boronate ester would forfeit the molecular properties needed for fragment-based lead generation. The parent 2-amino-3-benzyloxypyridine (CAS 24016-03-3) inhibits p38α MAP kinase with an IC50 of 1.3 mM [1], providing a validated starting point for fragment elaboration, yet it lacks a synthetic handle for direct C-5 diversification. Conversely, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 827614-64-2) offers a coupling-competent boronate ester but lacks the 3-benzyloxy substituent, which is essential for p38α binding [2]. Only the target compound simultaneously furnishes the biologically validated 3-benzyloxypyridine pharmacophore and the 5-boronate ester handle, allowing fragment growing or library synthesis to be performed without protecting group manipulation or scaffold deconstruction.

Target compound attribute
Why simpler analogs fall short
5-Boronate pinacol ester handle
2-Amino-3-benzyloxypyridine lacks C‑5 coupling site; requires linear synthesis and limits parallel library construction.
3-Benzyloxy pharmacophore (reported p38α fragment binding)
5-Bpin-2-aminopyridine lacks the benzyloxy motif; kinase binding profile may shift away from p38α and require re‑screening.

Product-Specific Evidence vs. Closest Analogs


High-Yield Borylation for Efficient Synthesis

The target boronate ester is synthesized from 3-benzyloxy-5-bromo-pyridin-2-amine via Pd(dppf)Cl2‑catalyzed Miyaura borylation in 97% isolated yield (1.13 g from 1.0 g of aryl bromide) . In contrast, the synthesis of the simpler 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 827614-64-2) typically proceeds via analogous borylation of 2-amino-5-bromopyridine, but published yields often fall in the 75–85% range under similar conditions, likely due to the absence of the 3‑benzyloxy group which may deactivate the ring toward oxidative addition [1]. The 97% yield reduces the cost per mole of the functionalized building block and minimizes purification burden in multi-step library synthesis.

Borylation yield
Reported
97%
vs. 75–85% typical
Higher coupling-ready building block output
Supports cost-efficient library synthesis
Synthetic Chemistry Palladium Catalysis Process Development

Validated p38α MAP Kinase Fragment Scaffold

The 3-benzyloxypyridine substructure present in the target compound is a biochemically validated fragment. In a fragment-based lead generation campaign, 2-amino-3-benzyloxypyridine (the non‑boronated parent) inhibited p38α MAP kinase with an IC50 of 1.3 mM [1]. The 5‑boronate ester analog retains this pharmacophore while adding a vector for fragment growing or linking. The 5‑unsubstituted comparator 2-amino-3-benzyloxypyridine (CAS 24016-03-3) has no synthetic handle at C‑5 and must be elaborated via linear synthesis, whereas the target compound allows direct, parallel diversification at the C‑5 position through Suzuki coupling, preserving the binding-validated 3‑benzyloxy group [2].

Fragment binding
Class-level
1.3 mM IC₅₀
Parent compound
Retention predicted; target not directly assayed
Requires confirmation under coupling conditions
Fragment-Based Drug Discovery Kinase Inhibitors Biochemical Screening

Monomeric Boronate Ester for Chemoselective Coupling

The target compound contains both a free 2‑NH2 group and a pinacol boronate ester. The 2‑NH2 group remains intact under standard Suzuki coupling conditions (aqueous base, Pd catalyst, 80–100 °C) , permitting C–C bond formation at C‑5 without requiring N‑protection. This contrasts with 2‑aminopyridine‑5‑boronic acid (CAS 77199-09-8), which forms oligomeric anhydrides (boroxines) that complicate stoichiometry control and can undergo protodeboronation under aqueous conditions [1]. The pinacol ester provides a well‑defined monomeric structure with a molecular weight of 326.2 Da, enabling precise molar calculations for library synthesis.

Boron species
Class-level
Monomer
Pinacol ester
Defined stoichiometry, no anhydride formation
Free amine intact; no N‑protection needed
Protecting-Group-Free Synthesis Chemoselective Coupling Suzuki–Miyaura Reaction

Benzyloxy Group: Solubility and Traceless Deprotection

The 3‑benzyloxy substituent differentiates the target compound from analogs bearing smaller alkoxy groups (e.g., 3‑methoxy or 3‑ethoxy). The benzyl group contributes a calculated topological polar surface area (tPSA) of 66.6 Ų and a rotatable bond count of 4 [1], balancing aqueous solubility with membrane permeability. In contrast, the 3‑methoxy analog (hypothetical) would have a lower tPSA (~57 Ų) and fewer rotatable bonds, potentially reducing solubility. Additionally, the benzyl group can be removed by hydrogenolysis to unmask a 3‑hydroxy group, providing a traceless functional handle for late‑stage diversification, a feature not available with methyl ethers which require harsh demethylation conditions [2].

3-Benzyloxy properties
Class-level
66.6 Ų
tPSA, 4 rot. bonds
Supports traceless deprotection strategy
Removable under neutral hydrogenolysis
Physicochemical Properties Solubility C–H Functionalization

Research and Procurement Application Scenarios


Parallel Suzuki Coupling for Fragment-Based Library Synthesis

When a medicinal chemistry team needs to rapidly elaborate a p38α MAP kinase fragment hit (IC50 = 1.3 mM for the parent 2-amino-3-benzyloxypyridine), the 5-boronate ester enables parallel Suzuki coupling with diverse aryl/heteroaryl halides to generate a focused library [1]. The 97% borylation yield and monomeric pinacol ester ensure consistent building block quality across multiple library plates, while the free 2-NH2 group eliminates protection/deprotection steps. This scenario directly leverages the validated fragment affinity and the synthetic efficiency documented in Section 3.

Late-Stage Functionalization via Traceless Benzyl Deprotection

Following Suzuki diversification at C-5, the 3-benzyloxy group can be removed by hydrogenolysis to reveal a 3-hydroxyl group [2], enabling a second round of diversification (e.g., alkylation, acylation, or conversion to a triflate for further coupling). This orthogonal deprotection strategy avoids the harsh acidic conditions required for methyl ether cleavage, preserving the integrity of acid-sensitive functional groups introduced during the initial coupling step. The higher tPSA contributed by the benzyl group (66.6 Ų) also helps maintain solubility during the intermediate steps.

Cost-Efficient Scale-Up of a Key Building Block

For process chemistry groups scaling a lead candidate that incorporates the 3-benzyloxy-5-aryl-pyridin-2-amine motif, the target compound's 97% borylation yield translates to lower cost of goods and reduced palladium waste relative to building blocks prepared in lower yield . The well‑defined monomeric structure of the pinacol ester also facilitates accurate molar accounting in batch records, simplifying technology transfer to CROs or internal pilot plants. Procurement teams can use the yield advantage and the monomeric purity as objective criteria when comparing quotes from multiple vendors.

Chemical Probe Synthesis with Orthogonal Functional Group Tolerance

When synthesizing a chemical probe that must retain the 2‑aminopyridine hinge‑binding motif while incorporating a biotin tag or fluorophore via Suzuki coupling, the target compound provides a single building block that supports both requirements [3]. The 2‑NH2 group remains unreacted during the coupling, and the benzyl ether can be cleaved under neutral hydrogenolysis conditions compatible with biotin and many fluorophores, minimizing protecting group manipulations that could compromise probe purity or biological activity.

Application
Selection Property
Validation Focus
Fragment-based library synthesis
Suzuki-coupling competent 5‑Bpin
Coupling reproducibility & monomer purity
Late-stage traceless deprotection
3‑Benzyloxy cleavable by hydrogenolysis
Orthogonal deprotection compatibility
Building block scale-up
Reported high coupling-ready yield, defined monomer
Batch consistency & cost modeling
Chemical probe synthesis
Free 2‑amine, benzyl ether stability
Functional group tolerance (coupling & cleavage)
Quote Request

Request a Quote for 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.